3-(2-bromo-4,6-dimethoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It would also include the conditions required for the reaction, such as temperature, pH, solvent, etc.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other compounds. The type of reaction, the products formed, and the conditions required for the reaction would be studied.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen
Analogues and Structural Studies
Analogues of Active Metabolites : Compounds related to the chemical structure of interest have been synthesized as analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. These analogs demonstrate similar molecular structures, crystal packing, and hydrogen-bonding networks, which are crucial for their binding to the shallow ATP-binding pocket of the epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).
Synthetic Dyes and Enaminones : Research into disperse dyes based on enaminones, including similar bromophenyl compounds, has been conducted, demonstrating their synthesis and characterization through various spectroscopic methods. These compounds show promise in the textile industry for their coloration properties (Elapasery, Yassin, el-azim, & Abdellatif, 2020).
Anticonvulsant Properties : Studies have also focused on enaminones with bromophenyl groups for their potential anticonvulsant properties. Structural analyses, such as X-ray crystallography and theoretical ab initio calculations, have been used to determine the preferred molecular conformation related to biological activity (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Chemical Synthesis and Applications
Synthetic Methodologies : Innovative synthetic methodologies have been developed for compounds bearing close structural resemblances, showcasing the importance of such chemical frameworks in synthesizing biologically active molecules. These methods often involve novel cyclization techniques or the use of specific catalysts to achieve the desired molecular architecture (Clark, Dell, Ellard, Hunt, & McDonagh, 1999).
Polymeric Materials : Research into the synthesis of aromatic polyamides and polyimides based on similar biphenyl and phenyl compounds demonstrates the potential for creating high-performance materials with excellent thermal and chemical stability. These materials find applications in electronics, aerospace, and other high-tech industries due to their unique properties (Yang & Lin, 1995).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
Zukünftige Richtungen
This would involve predicting or suggesting further studies that could be done with the compound, based on its properties and activities.
Eigenschaften
IUPAC Name |
3-(2-bromo-4,6-dimethoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-12-5-4-6-14(7-12)22-19(23)13(11-21)8-16-17(20)9-15(24-2)10-18(16)25-3/h4-10H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGCKDQBHTYSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=C(C=C(C=C2Br)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromo-4,6-dimethoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.